N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-4-3-5-15(10-13)19-26-22-28(27-19)17(12-31-22)8-9-24-20(29)21(30)25-16-7-6-14(2)18(23)11-16/h3-7,10-12H,8-9H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPRSZGZASXRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-fluoro-4-methylaniline with oxalyl chloride to form an intermediate that is subsequently reacted with methylamine to yield the final product. Reaction conditions often include an inert atmosphere and a base such as triethylamine to facilitate the reaction and neutralize byproducts .
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiazole ring have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial activity of different thiazole derivatives, some compounds demonstrated bactericidal effects comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Compounds with similar structures have been reported to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, a derivative exhibited an IC50 value of 1.28 µM against MCF-7 cells .
Table 2: Cytotoxicity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 1.28 |
| Compound E | Bel-7402 | 5.00 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Studies have indicated that thiazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes. For instance, certain derivatives showed inhibition rates between 0% and 93% against COX isoforms . The presence of specific substituents on the thiazole ring can enhance the compound's binding affinity to these enzymes.
Table 3: COX Inhibition Activity of Selected Compounds
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound F | 60 | 80 |
| Compound G | 40 | 70 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors in various pathways. The fluoro and methyl groups on the phenyl ring influence the compound's binding affinity and selectivity towards these targets . The oxalamide functional group may participate in hydrogen bonding and other interactions that enhance its biological efficacy.
Case Studies
Recent studies have focused on evaluating the therapeutic potential of compounds based on the thiazolo[3,2-b][1,2,4]triazole framework in clinical settings. For example:
- Study on Anticancer Activity : A series of synthesized thiazole derivatives were tested against multiple cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to existing chemotherapeutics .
- Study on Anti-inflammatory Effects : A comparative analysis was conducted between traditional non-steroidal anti-inflammatory drugs (NSAIDs) and new thiazole derivatives. Results showed that some new compounds provided comparable or superior anti-inflammatory effects with fewer side effects .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide. For instance:
- In Vitro Studies : Compounds with similar thiazole and triazole moieties have shown significant growth inhibition against various cancer cell lines. In one study, derivatives demonstrated percent growth inhibitions (PGIs) ranging from 51% to 87% against multiple cancer types including breast and ovarian cancers .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. The thiazole and triazole components are known to interact with DNA or inhibit specific enzymes involved in cancer progression .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Broad-Spectrum Activity : Similar derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . The presence of the thiazole ring is particularly noted for enhancing antimicrobial activity.
- Resistance Modulation : Research indicates that these compounds can also combat drug-resistant strains of bacteria, making them valuable in addressing the growing issue of antibiotic resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Enhances antimicrobial properties |
| Triazole Linkage | Contributes to anticancer activity |
| Fluorine Substitution | Increases lipophilicity and cellular uptake |
Case Studies
Several case studies provide insights into the applications of this compound:
- Anticancer Efficacy : A study conducted by the National Cancer Institute evaluated a series of thiazole-triazole derivatives, revealing significant antitumor activity across various cell lines with IC50 values indicating effective concentrations for therapeutic use .
- Antimicrobial Testing : In a comparative study of oxalamide derivatives, those containing thiazole rings exhibited enhanced activity against resistant bacterial strains. This study utilized standard methods such as disk diffusion and MIC determination to assess effectiveness .
- Molecular Docking Studies : Computational analyses have been performed to predict binding affinities and interactions with target proteins involved in cancer pathways or bacterial resistance mechanisms. These studies help refine the design of more potent derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other oxalamides and heterocyclic derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Structural Differences: The target compound’s thiazolo-triazole core distinguishes it from pyridine-based oxalamides (e.g., S336, No. 1769). This heterocyclic system may enhance thermal stability or alter solubility compared to simpler aromatic substituents . The 3-fluoro-4-methylphenyl group likely improves metabolic resistance compared to methoxy-substituted analogs (e.g., No. 1769), as fluorine often reduces oxidative degradation .
Biological Activity: S336 and No. 1769 are confirmed TAS1R1/TAS1R3 agonists, enabling umami taste enhancement at low concentrations (0.0002 μg/kg bw/day exposure) . The target compound’s activity is inferred but unverified.
Metabolism and Safety: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, minimizing toxic metabolite risk . The target compound is expected to follow this pathway. FAO/WHO evaluations established a high safety margin (500 million) for No. 1769 and No. 1770, suggesting similar oxalamides are low-risk .
Regulatory and Commercial Status :
- S336 is commercially used in sauces, snacks, and frozen foods, whereas the target compound’s application remains speculative .
Notes
Gaps in Evidence: No direct data on the target compound’s synthesis, toxicology, or receptor-binding affinity were found. Comparisons rely on structural analogs. The thiazolo-triazole moiety’s impact on umami activity or off-target effects requires experimental validation.
Future Directions :
- Priority should be given to synthesizing the target compound and testing its TAS1R1/TAS1R3 activation, metabolic stability, and toxicity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
